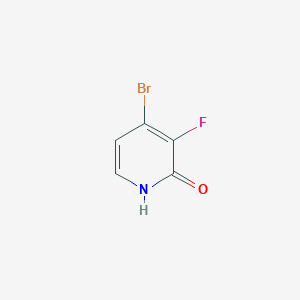

4-Bromo-3-fluoropyridin-2-ol

Description

4-Bromo-3-fluoropyridin-2-ol is a halogenated pyridine derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 3, and a bromine atom at position 4. Its molecular formula is C₅H₃BrFNO, with a molecular weight of 208.99 g/mol.

Properties

Molecular Formula |

C5H3BrFNO |

|---|---|

Molecular Weight |

191.99 g/mol |

IUPAC Name |

4-bromo-3-fluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |

InChI Key |

BTZFACZOCCVDIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-fluoropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoropyridin-2-ol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: 4-Bromo-3-fluoropyridin-2-one.

Reduction: 4-Bromo-3-fluoropyridine.

Scientific Research Applications

Chemistry: 4-Bromo-3-fluoropyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Fluorine introduction often requires specialized reagents (e.g., DAST or Selectfluor), whereas bromination and methylation are more straightforward .

- Biological Relevance: Amino-substituted analogs (e.g., 3-amino-5-bromopyridin-4-ol ) are common in drug discovery due to their basicity, but fluorine’s metabolic stability could make the target compound advantageous in medicinal chemistry.

- Data Gaps: No experimental data (e.g., NMR, HPLC, or bioactivity) for this compound are available in the provided evidence. Comparative studies would require computational modeling (e.g., DFT for electronic effects) or synthesis followed by characterization.

Biological Activity

4-Bromo-3-fluoropyridin-2-ol is a heterocyclic organic compound notable for its unique molecular structure, which includes a pyridine ring substituted with bromine, fluorine, and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 194.99 g/mol. The presence of electronegative substituents such as bromine and fluorine significantly influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

The compound can be synthesized through various methods, optimizing reaction conditions to achieve high yields and purity. The specific substitution pattern on the pyridine ring enhances its potential interactions with biological targets, influencing enzyme activities or receptor functions.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties, positioning it as a candidate for further exploration in therapeutic applications. The following sections detail its biological activities based on various studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Notably, it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM. The mechanism of action appears to involve the inhibition of protein synthesis pathways, followed by interference with nucleic acid and peptidoglycan production .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus spp. | 62.5 - 125 | Inhibition of nucleic acid production |

Anticancer Activity

The compound also shows promising anticancer activity, particularly in inhibiting specific cancer cell lines. Its structural features allow it to interact with various biological molecules, potentially modulating pathways involved in cancer progression.

Case Study: Anticancer Effects

In a study focusing on the effects of halogenated pyridines on cancer cells, this compound was found to inhibit cell proliferation in several cancer lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

The unique combination of bromine, fluorine, and hydroxyl groups facilitates diverse interactions with enzymes and receptors. Ongoing research aims to elucidate these mechanisms further, particularly how these interactions influence biochemical pathways related to disease processes.

Comparative Analysis with Related Compounds

To understand the distinct biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoropyridine | Lacks hydroxyl group; different reactivity | Limited antimicrobial activity |

| 2-Bromo-3-fluoropyridin-4-ol | Hydroxyl group at different position | Moderate anticancer properties |

| 5-Bromo-3-fluoroisonicotinaldehyde | Contains an aldehyde group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.